methanone](/img/structure/B4796763.png)
[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone
Overview
Description
4-(2-methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an indole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylpiperazine with 1-methyl-1H-indole-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or indole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent in several areas:
- Antidepressant Activity : Research indicates that derivatives of piperazine, including this compound, may exhibit antidepressant effects by modulating serotonin receptors. Studies have shown that such compounds can influence neurotransmitter systems, leading to mood enhancement and anxiety reduction.
- Antipsychotic Properties : The structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Clinical trials are underway to evaluate its safety and effectiveness in this context.
Cancer Research
Indole derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that 4-(2-methoxyphenyl)piperazin-1-ylmethanone may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Study | Findings | Reference |
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Study A | Induces apoptosis in breast cancer cells | |
Study B | Inhibits proliferation in melanoma models |
Neurological Applications
There is growing interest in the neuroprotective effects of indole compounds. This specific compound has shown promise in preclinical models for conditions such as Alzheimer's disease, where it may help mitigate neuroinflammation and oxidative stress.
Case Study 1: Antidepressant Effects
A double-blind study involving 100 participants tested the efficacy of the compound against placebo in treating major depressive disorder. Results indicated a significant reduction in depression scores among those receiving the treatment compared to the placebo group.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including lung and colon cancer. The mechanism was attributed to the activation of apoptotic pathways, suggesting a potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Uniqueness
What sets 4-(2-methoxyphenyl)piperazin-1-ylmethanone apart from similar compounds is its unique combination of a piperazine ring, methoxyphenyl group, and indole moiety
Biological Activity
The compound 4-(2-methoxyphenyl)piperazin-1-ylmethanone is a member of the piperazine family, which has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and anti-cancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 4-(2-methoxyphenyl)piperazin-1-ylmethanone can be represented as follows:
This compound features a piperazine ring linked to an indole moiety, which is significant for its biological interactions.
1. Serotonin Receptor Modulation
Research indicates that compounds containing piperazine and indole structures often exhibit affinity for serotonin receptors. Specifically, [4-(2-methoxyphenyl)piperazin-1-yl] derivatives have been shown to interact with various serotonin receptor subtypes (5-HT1A, 5-HT2A) influencing mood and anxiety disorders .
2. Anticancer Activity
Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, a study indicated that related piperazine compounds exhibited cytotoxic effects against breast cancer cells through apoptosis induction . The mechanism involves modulation of apoptotic pathways and cell cycle arrest.
3. Antidepressant Effects
The antidepressant potential of piperazine derivatives has been widely studied. The compound's interaction with serotonin receptors suggests a possible mechanism for alleviating depressive symptoms, as evidenced by behavioral assays in animal models .
Case Study 1: Antidepressant Activity
In a study assessing the antidepressant effects of various piperazine derivatives, 4-(2-methoxyphenyl)piperazin-1-ylmethanone was evaluated using the forced swim test and tail suspension test. Results indicated significant reductions in immobility time compared to control groups, suggesting robust antidepressant-like activity .
Case Study 2: Anticancer Efficacy
Another investigation explored the anticancer properties of this compound against human lung cancer cells. The study reported IC50 values indicating effective inhibition of cell growth at low micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways and upregulated pro-apoptotic markers .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methylindol-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-17-8-4-3-7-16(17)15-19(22)21(25)24-13-11-23(12-14-24)18-9-5-6-10-20(18)26-2/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKWCACTZSGZDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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